6-Diazo-5-oxo-D-norleucine
Overview
Description
6-Diazo-5-oxo-D-norleucine (6-DODN) is an important synthetic amino acid that has been used in a variety of scientific research applications, including biochemistry, physiology, and molecular biology. 6-DODN is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids found in proteins. It is a diazo compound, meaning it contains two nitrogen atoms in a double bond and is highly reactive. 6-DODN has several unique properties that make it a useful tool for researchers, and
Scientific Research Applications
Cancer Therapeutics
Specific Scientific Field
This application falls under the field of Cancer Therapeutics .
Summary of the Application
DON has been studied for over 60 years as a potential anticancer therapeutic . The recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON .
Methods of Application
To circumvent gastrointestinal toxicity, prodrug strategies for DON have been developed to enhance delivery of active compound to tumor tissues, including the CNS . When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .
Results or Outcomes
Clinical studies of DON in the 1950s using low daily doses suggested antitumor activity . Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .
Study of Glutamine Utilizing Enzymes
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
DON is used to study mechanisms of glutamine utilizing enzymes such as carbamoyl phosphate synthase and cytidine triphosphate synthase .
Methods of Application
DON is associated with a number of reactions involving L-glutamine as a nitrogen source, such as nucleic acid and protein synthesis .
Results or Outcomes
It is known to possess anticancer activity against choriocarcinoma .
Treatment of Cerebral Malaria
Specific Scientific Field
This application falls under the field of Infectious Diseases .
Summary of the Application
This trial aims to establish the preliminary safety of DON as a novel therapy for cerebral malaria (CM), a severe malaria syndrome with the highest mortality .
Methods of Application
In this phase I/IIa dose-escalation clinical trial, a single dose of intravenous (IV) DON is administered to three participants groups—healthy adults and adults with uncomplicated malaria, then pediatric participants with CM—to primarily assess safety .
Results or Outcomes
The secondary objective of this trial is to assess pharmacokinetics of DON over a range of doses . Efficacy is assessed by diagnostics predictive of CM outcome: electroencephalography (EEG), magnetic resonance imaging (MRI), and transcranial doppler (TCD), measured before and after DON administration .
Glutamine Metabolism in Cancer Cells
Specific Scientific Field
This application falls under the field of Cancer Biology .
Summary of the Application
Glutamine is the most abundant amino acid in the mammalian body. Its metabolism serves as a fundamental source of nitrogen and carbon, providing the essential building blocks for the biosynthesis of amino acids, nucleotides, fatty acids, and coenzymes . Glutamine uptake and utilization are greatly increased in cancer cells due to the increased energy demand required for rapid proliferation .
Methods of Application
6-Diazo-5-oxo-L-norleucine (DON) is a glutamine antagonist with antitumor efficacy demonstrated in multiple preclinical studies . It blocks glutamine metabolism, particularly in cancer cells, serving as a rational therapeutic approach for cancer .
Results or Outcomes
In one of the earliest clinical studies, 66% of patients demonstrated disease stability or regression following 2 weeks or more of DON therapy . Further, in children with hematologic malignancies on standard 6-mercaptopurine (6-MP) therapy, DON combination led to complete bone marrow remissions in 42% of patients, showing remarkable superiority to 6-MP monotherapy .
Prodrug Strategies for DON
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
To circumvent gastrointestinal (GI) toxicity, prodrug strategies for DON have been developed to enhance delivery of active compound to tumor tissues, including the CNS .
Methods of Application
When these prodrugs are administered in a low daily dosing regimen, appropriate for metabolic inhibition, they are robustly effective without significant toxicity .
Results or Outcomes
Patients whose tumors have genetic, metabolic, or imaging biomarker evidence of glutamine dependence should be prioritized as candidates for future clinical evaluations of novel DON prodrugs .
Tumor-Targeted DON Prodrugs
Specific Scientific Field
This application falls under the field of Drug Delivery .
Summary of the Application
The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) exhibits remarkable anticancer efficacy; however, its therapeutic potential is hindered by its toxicity to gastrointestinal (GI) tissues .
Methods of Application
A tumor-targeted DON prodrug with excellent efficacy and tolerability, which is currently in clinical trials, has been reported .
Results or Outcomes
The prodrug exhibits limited aqueous solubility, and the instability of its isopropyl ester promoiety leads to the formation of an inactive M1-metabolite, reducing overall systemic prodrug exposure . However, a new generation of glutamine antagonist prodrugs with improved physicochemical and pharmacokinetic attributes has been reported .
properties
IUPAC Name |
(2R)-2-amino-6-diazo-5-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Diazo-5-oxo-D-norleucine | |
CAS RN |
71629-86-2 | |
Record name | 6-Diazo-5-oxo-D-norleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Diazo-5-oxo-D-norleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-DIAZO-5-OXO-D-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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